molecular formula C20H27N7O4S B11334721 2-Methyl-4-(4-methylpiperazin-1-YL)-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidine

2-Methyl-4-(4-methylpiperazin-1-YL)-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidine

Cat. No.: B11334721
M. Wt: 461.5 g/mol
InChI Key: YUCCZEOONZGEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(4-methylpiperazin-1-YL)-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and nitrobenzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methylpiperazin-1-YL)-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The piperazine and nitrobenzenesulfonyl groups are then introduced through nucleophilic substitution reactions. Common reagents used in these reactions include piperazine derivatives and nitrobenzenesulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylpiperazin-1-YL)-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions may involve elevated temperatures and pressures to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce different functional groups onto the piperazine rings .

Scientific Research Applications

2-Methyl-4-(4-methylpiperazin-1-YL)-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylpiperazin-1-YL)-6-[4-(3-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidine involves its interaction with specific molecular targets. The piperazine and nitrobenzenesulfonyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context and the targets being investigated .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H27N7O4S

Molecular Weight

461.5 g/mol

IUPAC Name

2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidine

InChI

InChI=1S/C20H27N7O4S/c1-16-21-19(24-8-6-23(2)7-9-24)15-20(22-16)25-10-12-26(13-11-25)32(30,31)18-5-3-4-17(14-18)27(28)29/h3-5,14-15H,6-13H2,1-2H3

InChI Key

YUCCZEOONZGEBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])N4CCN(CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.